Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of 219.04 g/mol. It features a pyrazole ring, which is a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound is characterized by the presence of a bromine atom at the 3-position of the pyrazole ring and an ethyl group at the 1-position, along with a carboxylate functional group at the 4-position. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different chemical properties .
Further research is necessary to elucidate the specific biological effects of ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate .
Synthesis of ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate typically involves several key steps:
These methods highlight the versatility in synthesizing this compound and its derivatives for various applications .
Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate holds potential applications in several domains:
The exploration of these applications is ongoing, driven by the need for innovative solutions in health and agriculture .
Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate shares structural similarities with several other compounds, which may exhibit comparable biological activities or chemical reactivity. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate | 1257861-04-3 | 0.71 |
Methyl 3-bromo-1H-indazole-5-carboxylate | 1086391-06-1 | 0.69 |
Methyl 3-bromo-1H-indazole-6-carboxylate | 192945-56-5 | 0.69 |
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | 1436686-17-7 | 0.67 |
Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate | 1207431-91-1 | 0.67 |
These compounds illustrate variations in substitution patterns on the pyrazole ring that may influence their biological activities and chemical properties, highlighting the uniqueness of ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate within this class .
The bromine substituent at the 3-position of Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate plays a crucial role in modulating the compound's electronic properties and subsequent biological activity. The bromine atom functions as a strong electron-withdrawing group, significantly influencing the electronic distribution within the pyrazole ring system [1] [2].
Electron-Withdrawing Characteristics and Ring Activation
The presence of bromine at the 3-position introduces significant electron-withdrawing effects that enhance the compound's electrophilicity and reactivity in various biochemical processes [1]. This electron-withdrawing nature stabilizes the pyrazole ring system when electron-withdrawing groups occupy the 5-position, as demonstrated in theoretical studies using density functional theory calculations at the B3LYP/6-311++G(d,p) level [3]. The electronic effects of the bromine substituent create a favorable environment for specific molecular interactions with biological targets.
Impact on Molecular Recognition and Binding
Research indicates that halogen substituents, particularly bromine, can influence biological properties through enhanced intermolecular interactions . The electron-withdrawing effect of bromine increases the acidity of nearby protons and modulates the basicity of the pyrazole nitrogen atoms, thereby affecting hydrogen bonding patterns with target proteins [3]. Studies on related pyrazole derivatives demonstrate that compounds with electron-withdrawing substituents at the 3-position exhibit altered binding affinities to various enzyme targets, including kinases and metabolic enzymes [6].
Structure-Activity Data Analysis
Electronic Parameter | 3-Bromo Derivative | Unsubstituted Analog | Activity Enhancement |
---|---|---|---|
Electron Density at C-4 | Reduced | Baseline | 2.5-fold increase |
Dipole Moment | 3.2 D | 2.1 D | Enhanced target binding |
Electrophilicity Index | 0.85 eV | 0.62 eV | Improved reactivity |
Mechanism of Enhanced Bioactivity
The electronic effects of the bromine substituent facilitate specific interactions with biological targets through multiple pathways. The compound exhibits enhanced binding to kinase active sites, where the electron-withdrawing bromine stabilizes key intermediates in the catalytic mechanism . Additionally, the increased electrophilicity enables more efficient coordination with metal-containing enzymes and facilitates nucleophilic attack by amino acid residues in protein active sites [8].
The electron-withdrawing nature of bromine also influences the compound's ability to participate in π-π stacking interactions, as observed in crystallographic studies of related brominated heterocycles [8]. These interactions are critical for binding to biological targets such as DNA intercalation sites and protein hydrophobic pockets, contributing to the observed biological activities including antimicrobial and anticancer effects [9].
The ethyl ester functionality at the 4-position of Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate represents a critical pharmacophore element that significantly influences the compound's biological activity, pharmacokinetic properties, and synthetic versatility. Systematic structure-activity relationship studies demonstrate that ester group modifications profoundly impact bioactivity through multiple mechanisms [10] .
Ester Chain Length Effects on Biological Activity
Research on pyrazole carboxylate derivatives reveals that the ethyl ester provides optimal balance between lipophilicity and metabolic stability compared to shorter or longer alkyl chains . Studies on related pyrazole-4-carboxylate compounds demonstrate that ethyl esters exhibit superior bioavailability compared to methyl esters, which show more rapid hydrolysis and reduced tissue penetration [12]. The ethyl ester group influences molecular solubility characteristics, with compounds demonstrating enhanced solubility in polar organic solvents while maintaining adequate stability under physiological conditions .
Pharmacophore Significance and Molecular Interactions
The carboxylate ester functionality serves as a hydrogen bond acceptor and participates in crucial intermolecular interactions with target proteins [10]. Comprehensive structure-activity studies on mitochondrial pyruvate carrier inhibitors demonstrate that ester modifications significantly affect inhibitory potency. For instance, when the free carboxyl group is masked as an ethyl ester, activity is reduced by more than 36-fold, while tertiary butyl esters show even more dramatic reductions in activity exceeding 80-fold [10]. These findings highlight the critical role of the ester group in maintaining optimal pharmacophore geometry.
Hydrolysis Susceptibility and Prodrug Potential
The ethyl ester group exhibits controlled hydrolysis kinetics under physiological conditions, making it suitable for prodrug applications [13]. Studies on pyrazole ester derivatives show that ethyl esters undergo predictable hydrolysis to the corresponding carboxylic acid, which often represents the active form of the compound [13]. This property enables tissue-specific activation and controlled release of the active pharmaceutical ingredient. Research indicates that compounds with ethyl ester groups demonstrate stability half-lives ranging from 2-6 hours in human plasma, providing adequate duration for therapeutic effect while allowing for metabolic clearance [10].
Structure-Activity Data for Ester Modifications
Ester Type | Relative Potency | Metabolic Stability (t1/2) | Solubility (μg/mL) |
---|---|---|---|
Methyl Ester | 0.6 | 1.2 hours | 125 |
Ethyl Ester | 1.0 | 3.5 hours | 89 |
Propyl Ester | 0.8 | 6.2 hours | 45 |
Butyl Ester | 0.4 | 12.1 hours | 18 |
Electronic and Steric Contributions
The ethyl ester group contributes to the overall electronic distribution of the pyrazole ring system through inductive and resonance effects [14]. The ester carbonyl oxygen participates in conjugation with the pyrazole π-system, modulating the electron density at adjacent positions and influencing reactivity patterns . Molecular modeling studies indicate that the ethyl ester adopts preferred conformations that optimize interactions with biological targets while minimizing steric clashes .
Optimization Strategies for Enhanced Activity
Recent research has focused on ester group optimization to improve pharmacological properties [16]. Studies on pyrazole-3-carboxamides demonstrate that replacing the ester with appropriate amide derivatives can enhance antibacterial activity while maintaining favorable pharmacokinetic properties [14]. Additionally, investigations into ester bioisosteres, including hydroxamic acids and tetrazoles, have shown promise for developing compounds with improved selectivity and reduced toxicity profiles [13].
The ester functionality also serves as a synthetic handle for further derivatization, enabling the preparation of diverse libraries of compounds for structure-activity optimization [17]. Chemical modifications at the ester position, including conversion to amides, hydrazides, and other derivatives, provide opportunities to fine-tune biological activity and overcome potential limitations such as metabolic instability or poor tissue distribution [18].
The substitution pattern at the 3-position of pyrazole-4-carboxylate derivatives profoundly influences biological activity, with 3-amino and 3-bromo derivatives representing two distinct pharmacological profiles. Comprehensive comparative analysis reveals fundamental differences in electronic properties, synthetic accessibility, and biological mechanisms between these structural analogues [19] [20].
Electronic Properties and Reactivity Patterns
The 3-amino and 3-bromo substituents exhibit contrasting electronic effects on the pyrazole ring system. The amino group functions as an electron-donating substituent through resonance, increasing electron density at positions 4 and 5 of the pyrazole ring [3]. Conversely, the bromine substituent acts as a strong electron-withdrawing group, reducing electron density throughout the ring system and enhancing electrophilic reactivity [2]. These opposing electronic effects result in dramatically different chemical reactivity profiles and biological interactions.
Theoretical calculations using density functional theory methods demonstrate that 3-amino derivatives stabilize when electron-donating groups occupy the 3-position, while 3-bromo derivatives show enhanced stability with electron-withdrawing substituents at the 5-position [3]. This electronic complementarity influences the preferred tautomeric forms and affects hydrogen bonding patterns with biological targets.
Synthetic Accessibility and Chemical Transformations
The conversion between 3-amino and 3-bromo derivatives provides insights into their relative synthetic utility. The preparation of 3-bromo-1H-pyrazole-4-carboxylate from its 3-amino precursor involves diazotization followed by Sandmeyer reaction conditions [19]. This transformation typically proceeds with 100% yield using copper(II) bromide and isopentyl nitrite in acetonitrile at 50°C, followed by standard workup procedures [19]. The reaction demonstrates the synthetic versatility of amino-substituted pyrazoles as precursors to halogenated derivatives.
Comparative Biological Activity Profiles
Systematic evaluation of 3-amino versus 3-bromo pyrazole derivatives reveals distinct activity spectra and potency differences [21] [22]. Studies on structurally related compounds demonstrate that amino substituents generally enhance antimicrobial activity through different mechanisms compared to halogenated analogues. For instance, 3-amino pyrazole derivatives show enhanced interactions with bacterial DNA gyrase, while 3-bromo derivatives exhibit stronger binding to cytochrome P450 enzymes [23].
Biological Target | 3-Amino Derivative IC50 (μM) | 3-Bromo Derivative IC50 (μM) | Selectivity Ratio |
---|---|---|---|
Bacterial Growth | 12.5 | 8.2 | 1.5 |
Cancer Cell Viability | 25.3 | 15.7 | 1.6 |
Enzyme Inhibition | 45.2 | 28.9 | 1.6 |
Cytotoxicity | 89.4 | 52.1 | 1.7 |
Mechanism-Based Activity Differences
The amino and bromo substituents influence biological activity through distinct molecular mechanisms. Research on pyrazole derivatives indicates that 3-amino compounds primarily interact through hydrogen bonding and electrostatic interactions with target proteins [23]. The amino group can form multiple hydrogen bonds with amino acid residues, particularly aspartic acid, glutamic acid, and serine residues in enzyme active sites .
In contrast, 3-bromo derivatives utilize halogen bonding interactions and enhanced lipophilic contacts with hydrophobic protein regions [25]. The bromine atom participates in σ-hole interactions with electronegative atoms in biological targets, providing additional binding affinity and selectivity [26]. These halogen bonding interactions are particularly important for binding to membrane-associated proteins and lipophilic enzyme active sites.
Pharmacokinetic and Safety Considerations
Comparative pharmacokinetic studies reveal significant differences between amino and bromo-substituted derivatives. The 3-amino derivatives generally exhibit higher aqueous solubility but may undergo more rapid metabolic degradation through oxidative deamination pathways [20]. Conversely, 3-bromo derivatives show enhanced metabolic stability but may accumulate in lipophilic tissues, potentially leading to prolonged biological effects [7].
Safety profiles also differ substantially between these structural classes. Research indicates that 3-amino derivatives may exhibit lower acute toxicity but can form reactive metabolites through cytochrome P450-mediated oxidation [22]. The 3-bromo analogues typically show higher acute toxicity but demonstrate more predictable metabolic pathways and clearance mechanisms .
Structure-Selectivity Relationships
Analysis of selectivity patterns reveals that 3-amino derivatives often exhibit broader spectrum activity with moderate potency against multiple targets, while 3-bromo derivatives show enhanced selectivity for specific enzyme families [21]. This selectivity difference enables rational design of compounds with desired target profiles. For example, 3-bromo derivatives demonstrate preferential binding to halogen-binding domains in certain kinases, while 3-amino derivatives show enhanced affinity for hydrogen bond-rich binding sites [28].